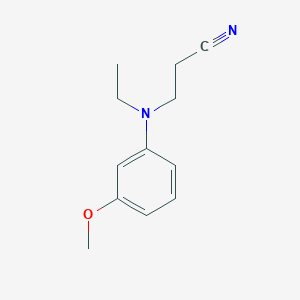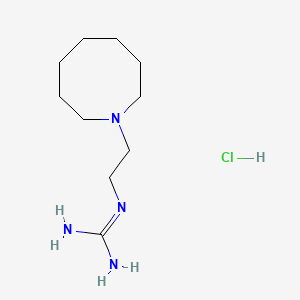
Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride is a heterocyclic organic compound with the molecular formula C10H23ClN4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an azocane ring and a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride typically involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles like amines or thiols; reaction conditions include the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves its interaction with molecular targets in the body. The compound is believed to inhibit the release of norepinephrine at nerve endings, leading to a decrease in blood pressure. This action is mediated through the inhibition of post-ganglionic adrenergic nerves, which play a crucial role in the regulation of cardiovascular functions.
Comparison with Similar Compounds
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride can be compared with other similar compounds, such as:
Guanethidine: Another antihypertensive agent with a similar mechanism of action but different structural features.
Reserpine: A compound that also inhibits norepinephrine release but has a different chemical structure and additional pharmacological effects.
Clonidine: An antihypertensive agent with a different mechanism of action, acting as an agonist at alpha-2 adrenergic receptors.
The uniqueness of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
76487-49-5 |
|---|---|
Molecular Formula |
C10H23ClN4 |
Molecular Weight |
234.77 g/mol |
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C10H22N4.ClH/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;/h1-9H2,(H4,11,12,13);1H |
InChI Key |
VEIPVEJOFFULAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


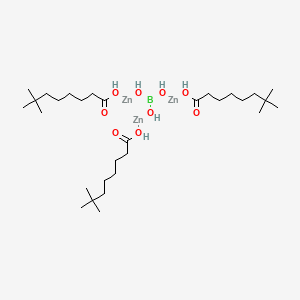
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
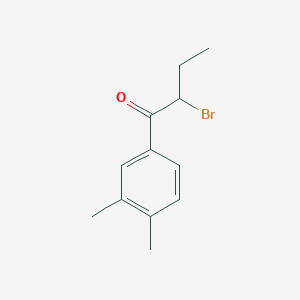
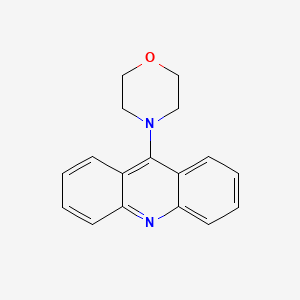
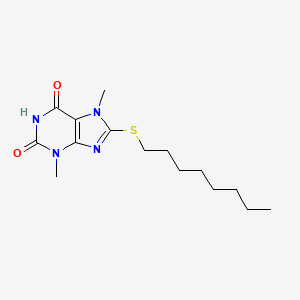
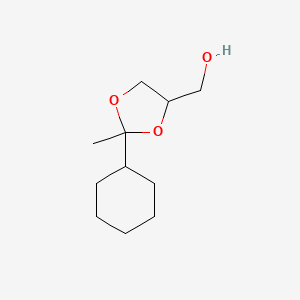
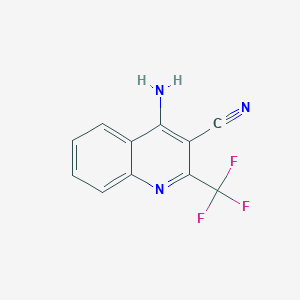

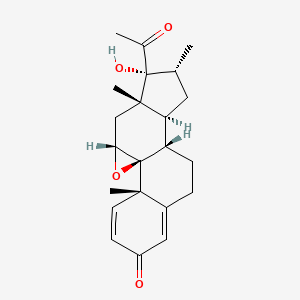
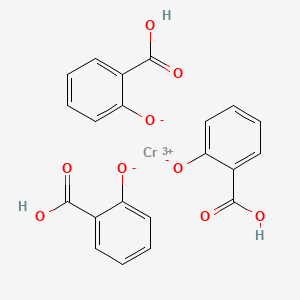

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
